molecular formula C9H12N2O2S B6332816 2-(3-Nitro-benzylsulfanyl)-ethylamine CAS No. 144907-41-5

2-(3-Nitro-benzylsulfanyl)-ethylamine

Cat. No.: B6332816
CAS No.: 144907-41-5
M. Wt: 212.27 g/mol
InChI Key: LBMCROKPDJMKLB-UHFFFAOYSA-N
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Description

2-(3-Nitro-benzylsulfanyl)-ethylamine is a sulfur-containing aromatic amine characterized by a benzylsulfanyl group substituted with a nitro moiety at the 3-position of the benzene ring. This compound’s structure combines a thioether linkage (-S-) and an ethylamine chain, with the nitro group imparting strong electron-withdrawing effects.

Properties

IUPAC Name

2-[(3-nitrophenyl)methylsulfanyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c10-4-5-14-7-8-2-1-3-9(6-8)11(12)13/h1-3,6H,4-5,7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMCROKPDJMKLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CSCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitro-benzylsulfanyl)-ethylamine typically involves the reaction of 3-nitrobenzyl chloride with ethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism where the chloride group is replaced by the ethylamine group. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitro-benzylsulfanyl)-ethylamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The benzylsulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.

    Substitution: The ethylamine group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, palladium catalyst.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

2-(3-Nitro-benzylsulfanyl)-ethylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Nitro-benzylsulfanyl)-ethylamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzylsulfanyl group can also interact with proteins and enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfur-Containing Analogs

a. 2-(3-Trifluoromethyl-benzylsulfanyl)-ethylamine

  • Substituent: The trifluoromethyl (-CF₃) group at the 3-position contrasts with the nitro (-NO₂) group in the target compound.
  • Electronic Effects: The -CF₃ group is a weaker electron-withdrawing group compared to -NO₂, which may reduce electrophilic reactivity but enhance lipophilicity. This could influence solubility in non-polar solvents and bioavailability .
  • Coordination Chemistry : Unlike nitro-substituted analogs, trifluoromethyl derivatives are less likely to participate in redox reactions but may stabilize metal complexes through steric and inductive effects.

b. 2-(Methylthio)ethylamine (CAS 18542-42-2)

  • Structure : Simplifies the benzylsulfanyl group to a methylthio (-SCH₃) substituent.
  • Market Trends : Widely used in industrial applications, with a 2024 market report highlighting its regional demand in Europe and Asia. The absence of an aromatic ring reduces conjugation effects, limiting its utility in metal coordination compared to nitro-benzylsulfanyl derivatives .

c. Nickel Complexes of 2-(Benzylthio)ethylamine

  • Coordination Behavior : Nickel(II) complexes of 2-(benzylthio)ethylamine exhibit distinct electronic spectra (Table 8 in ), with absorption bands attributed to d-d transitions. The nitro group in 2-(3-Nitro-benzylsulfanyl)-ethylamine could further shift these transitions due to enhanced ligand field splitting .
Substituted Phenyl Ethylamines

a. 2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (CAS 62-31-7)

  • Substituents : Two hydroxyl (-OH) groups at the 3,4-positions.
  • Bioactivity : As a catechol derivative, this compound may exhibit neurotransmitter-like activity (e.g., dopamine analogs). In contrast, the nitro group in the target compound likely confers oxidative stability but reduces biological compatibility .
  • Safety Data: No chemical safety assessment is reported, highlighting a gap in toxicity profiles for both compounds .

b. 2-(4-Hydroxyphenyl)ethylamine

  • Natural Source : Isolated from Sorangium cellulosum So0087-3-3, this compound demonstrates natural product origins versus the synthetic nitro derivative.
  • Structural Analysis : Characterized via NMR and mass spectrometry, methods applicable to confirming the structure of 2-(3-Nitro-benzylsulfanyl)-ethylamine .

c. 2-(4-Fluoro-phenyl)-ethylamine

  • Conformational Studies : Fluorine substitution at the para position alters molecular conformation due to its electronegativity and steric effects. The nitro group’s stronger electron-withdrawing nature may induce greater planarization in the benzyl ring, affecting packing in crystalline states .

Biological Activity

2-(3-Nitro-benzylsulfanyl)-ethylamine is an organic compound characterized by a nitro group attached to a benzyl sulfanyl moiety and an ethylamine functional group. Its unique structure suggests potential applications in medicinal chemistry, particularly due to its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 2-(3-Nitro-benzylsulfanyl)-ethylamine includes:

  • Nitro Group : Enhances electron-withdrawing properties.
  • Benzyl Sulfanyl Moiety : Contributes to potential reactivity and biological interactions.
  • Ethylamine Chain : Provides basicity and potential for further chemical modifications.

Research indicates that compounds similar to 2-(3-Nitro-benzylsulfanyl)-ethylamine may exhibit various biological activities, including:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit farnesyltransferase (FTase), which is crucial in cellular signaling pathways.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, potentially effective against various bacterial strains.

Biochemical Pathways

The compound's interactions may influence several biochemical pathways:

  • Oxidative Stress Response : Related compounds have been associated with modulation of oxidative stress pathways.
  • Cytokine Production : Research on structurally similar compounds indicates potential anti-inflammatory effects by reducing cytokine release in immune cells .

Case Studies

  • Antimicrobial Activity Study :
    • A study evaluated the antimicrobial efficacy of various nitro and amine derivatives, revealing that 2-(3-Nitro-benzylsulfanyl)-ethylamine exhibited significant inhibition against certain bacterial strains, suggesting its potential as an antimicrobial agent .
  • Anti-inflammatory Potential :
    • In vitro studies demonstrated that derivatives of nitrophenyl compounds could significantly reduce the release of inflammatory cytokines such as IL-6 and TNF-α in lipopolysaccharide-challenged macrophages . This suggests that 2-(3-Nitro-benzylsulfanyl)-ethylamine may also possess similar anti-inflammatory properties.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to 2-(3-Nitro-benzylsulfanyl)-ethylamine:

Compound NameStructure FeaturesUnique AspectsBiological Activity
3-NitrobenzylamineNitro group on benzene, primary amineLacks sulfanyl groupModerate antibacterial activity
Benzylsulfanyl ethylamineSulfanyl group presentDoes not contain a nitro substituentLimited biological data
4-AminobenzenesulfonamideAmino and sulfonamide groupsLacks nitro functionalityKnown anti-inflammatory effects
2-AminothiazoleThiazole ring with amino groupDifferent heterocyclic structureAntimicrobial properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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